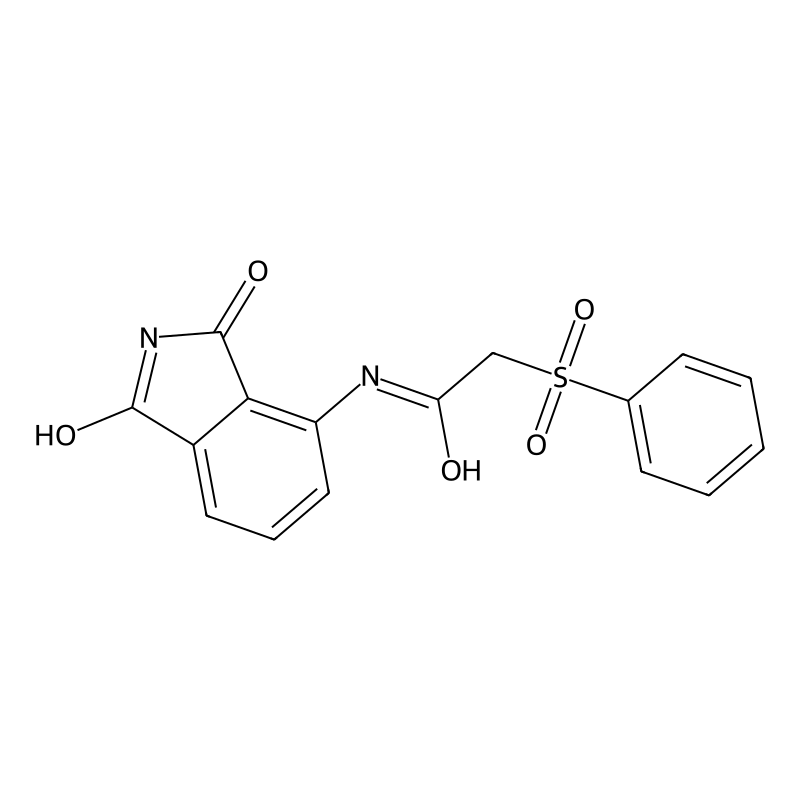2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Excited-State Intramolecular Proton-Transfer (ESIPT) Based Fluorescence Sensors and Imaging Agents
Specific Scientific Field: This application falls under the field of Chemical Biology.
Comprehensive and Detailed Summary of the Application: The compound is used in the design and application of excited-state intramolecular proton-transfer (ESIPT) based fluorescent probes . These fluorescence-based sensors and imaging agents are important in biology, physiology, pharmacology, and environmental science for the selective detection of biologically and/or environmentally important species .
Detailed Description of the Methods of Application or Experimental Procedures: The development of ESIPT-based fluorescence probes is particularly attractive due to their unique properties, which include a large Stokes shift, environmental sensitivity, and potential for ratiometric sensing . .
Anti-Proliferative Evaluation
Specific Scientific Field: This application falls under the field of Cancer Research.
Comprehensive and Detailed Summary of the Application: The compound is used in the synthesis of new derivatives for anti-proliferative evaluation . These compounds are evaluated for their potential to inhibit the proliferation of cancer cells.
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures involve the synthesis of new N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives . .
The compound 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic molecule that features a sulfonamide group attached to an isoindoline derivative. The isoindoline structure contains a 1,3-dioxo moiety, which contributes to its potential biological activity. This compound is characterized by its unique combination of functional groups, including the benzenesulfonyl group and an acetamide moiety, which may influence its solubility, reactivity, and biological interactions.
Due to the lack of information on its specific applications, a mechanism of action cannot be established for 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide.
As no data exists on this specific compound, it's important to handle any unknown compound with caution. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
Future Research Directions
- Synthesis and characterization of 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide to determine its physical and chemical properties.
- Exploration of its potential reactivity and participation in various chemical transformations.
- Investigation of its biological activity, if any, to determine its potential applications in drug discovery or other fields.
- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction: The isoindoline-1,3-dione moiety can be reduced to yield isoindoline derivatives.
- Substitution: Nucleophilic substitution reactions can occur with amines or thiols under basic conditions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
- Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for reductions.
- Substitution: Basic conditions facilitate nucleophilic attacks by amines or thiols.
Major Products
The major products of these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Isoindoline derivatives from reduction.
- Various substituted sulfonyl derivatives from substitution reactions.
The biological activity of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The isoindoline moiety is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The sulfonamide group may enhance the compound's binding affinity and specificity towards biological targets.
The synthesis of this compound typically involves multiple steps:
- Formation of Isoindoline Moiety: Cyclization of phthalic anhydride with ammonia or primary amines yields the isoindoline structure.
- Sulfonylation: Introduction of the benzenesulfonyl group through reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
- Acetamide Formation: The final step involves coupling the intermediate with acetic acid derivatives under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
This compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Studies on the interactions of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide with biological targets are essential for understanding its mechanism of action. Research may focus on its binding affinity to specific receptors or enzymes, elucidating how structural elements influence its biological effects.
Similar Compounds- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
- 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Uniqueness
The unique aspect of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide lies in the presence of the benzenesulfonyl group combined with the isoindoline structure. This combination can significantly affect its reactivity and biological activity compared to similar compounds. For instance, the methoxy substitution in related compounds may alter solubility and binding properties, making this compound distinct in its interactions and potential applications in drug development.








